6-Iodoacetamidotetramethyl Rhodamine, (Technical grade)

説明

Thiol reactive fluorescent probe for labeling proteins.

生物活性

6-Iodoacetamidotetramethyl Rhodamine (6-IATR) is a specialized fluorescent dye that has garnered attention for its biological activity, particularly in the context of cellular imaging and as a probe for detecting thiols. This article explores its properties, mechanisms of action, and applications in biological research.

- Chemical Name: 6-Iodoacetamidotetramethyl Rhodamine

- CAS Number: 159435-00-4

- Molecular Formula: C₁₈H₁₈N₂O₂S

- Molecular Weight: 342.41 g/mol

- Solubility: Soluble in DMSO and other organic solvents.

6-IATR functions primarily as a thiol-reactive fluorescent probe. It binds to thiol groups (-SH) present in various biomolecules, allowing for visualization and quantification of thiol-containing compounds within cells. The interaction between 6-IATR and thiols leads to a significant increase in fluorescence intensity, which can be quantitatively measured.

Binding Mechanism

- Thiol Interaction: The iodoacetamide group of 6-IATR reacts with free thiol groups, forming stable thioether bonds.

- Fluorescence Activation: Upon binding, the dye exhibits enhanced fluorescence due to changes in its electronic environment.

Cellular Imaging

6-IATR is widely used in fluorescence microscopy to visualize cellular structures and processes involving thiol groups. Its high quantum yield and photostability make it suitable for long-term imaging studies.

Case Studies

- Detection of Reactive Oxygen Species (ROS): In a study examining oxidative stress in human cells, 6-IATR was employed to monitor changes in intracellular thiol levels. Results indicated that oxidative stress led to a decrease in free thiols, which was effectively visualized using 6-IATR fluorescence .

- Cancer Research: Research has demonstrated the utility of 6-IATR in identifying cancerous cells by analyzing the differential expression of thiol-containing proteins. Tumor cells often exhibit altered redox states, making them more susceptible to detection using this probe .

Fluorescence Characteristics

The fluorescence properties of 6-IATR are critical for its application:

- Excitation Wavelength: Approximately 550 nm

- Emission Wavelength: Approximately 570 nm

- Quantum Yield: High, facilitating sensitive detection .

Cytotoxicity Studies

Studies have shown that while 6-IATR is effective at labeling thiols, it exhibits low cytotoxicity at concentrations typically used for imaging (1–10 µM). This makes it suitable for live-cell imaging applications without significantly affecting cell viability .

Comparative Analysis with Other Dyes

| Property | 6-Iodoacetamidotetramethyl Rhodamine | Rhodamine 6G | Other Fluorescent Probes |

|---|---|---|---|

| Excitation Wavelength | ~550 nm | ~525 nm | Varies |

| Emission Wavelength | ~570 nm | ~550 nm | Varies |

| Quantum Yield | High | Moderate | Varies |

| Reactivity with Thiols | Yes | No | Depends on structure |

| Cytotoxicity | Low | Moderate | Varies |

科学的研究の応用

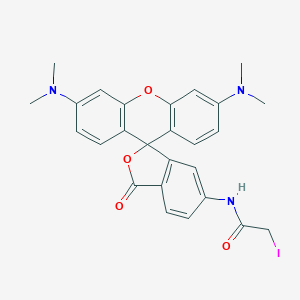

Chemical Properties and Structure

- Chemical Formula : C_26H_24IN_3O_4

- CAS Number : 159435-00-4

- Molecular Weight : 507.39 g/mol

The compound features a rhodamine backbone, which is known for its strong fluorescence properties. The presence of the iodoacetamido group enhances its reactivity towards thiol groups present in proteins, facilitating specific labeling.

Scientific Research Applications

-

Protein Labeling

- IATR serves as a thiol-reactive fluorescent probe , allowing researchers to label proteins specifically at cysteine residues. This property is crucial for studying protein interactions, dynamics, and localization within cells .

- The labeling process enables the visualization of proteins under fluorescence microscopy, aiding in understanding cellular processes and protein functions.

-

Fluorescence Microscopy

- Due to its brightness and resistance to photobleaching, IATR is extensively used in fluorescence microscopy techniques. It allows for high-resolution imaging of cellular structures and dynamics .

- Researchers utilize IATR in studies that require monitoring changes in protein orientation and mobility through fluorescence anisotropy measurements.

- Quantitative Analysis

-

Cellular Studies

- IATR is employed in various cellular studies to track protein localization and interactions within live cells. This application is essential for understanding signaling pathways and cellular responses to stimuli.

- Biochemical Assays

Case Study 1: Protein Dynamics

In a study published by Corrie and Craik (1994), researchers utilized IATR to label proteins involved in cellular signaling pathways. The study demonstrated how changes in protein conformation could be monitored using fluorescence anisotropy, providing insights into the dynamics of protein interactions during signal transduction.

Case Study 2: Cellular Localization

Another significant application was reported where IATR was used to visualize the localization of membrane proteins in live neurons. The researchers successfully tracked the movement of these proteins within the cell membrane, revealing critical information about neuronal signaling mechanisms.

Comparison with Other Fluorescent Probes

| Property | 6-Iodoacetamidotetramethyl Rhodamine | Other Common Probes (e.g., FITC) |

|---|---|---|

| Fluorescence Intensity | High | Moderate |

| Photostability | Excellent | Variable |

| Specificity | High (thiol-reactive) | Moderate (depends on labeling method) |

| Application Versatility | Broad (protein labeling, microscopy) | Limited (primarily microscopy) |

特性

IUPAC Name |

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNJVBIBIUPXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CI)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402220 | |

| Record name | N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159435-00-4 | |

| Record name | N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。